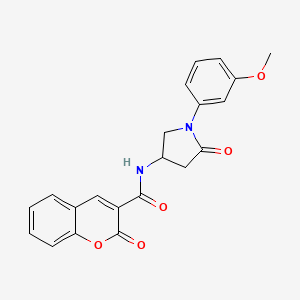

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-oxo-2H-chromene-3-carboxamide

Beschreibung

N-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-oxo-2H-chromene-3-carboxamide is a hybrid molecule combining a coumarin (2-oxo-2H-chromene) scaffold with a 5-oxopyrrolidine moiety linked via a carboxamide bridge. The 3-methoxyphenyl substituent on the pyrrolidine ring introduces steric and electronic effects that influence its bioactivity. Its structural complexity allows for interactions with multiple biological targets, making it a candidate for structure-activity relationship (SAR) studies against analogs.

Eigenschaften

IUPAC Name |

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O5/c1-27-16-7-4-6-15(11-16)23-12-14(10-19(23)24)22-20(25)17-9-13-5-2-3-8-18(13)28-21(17)26/h2-9,11,14H,10,12H2,1H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NELINRNSSJDEES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)C3=CC4=CC=CC=C4OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclization of Salicylaldehyde Derivatives

The chromene core is typically constructed via acid- or base-catalyzed cyclization. A representative protocol involves:

- Condensation of 2-hydroxybenzaldehyde with diethyl malonate in acetic anhydride, forming 2-oxo-2H-chromene-3-carboxylate.

- Saponification of the ester using aqueous NaOH to yield the free carboxylic acid.

Reaction Conditions :

- Solvent: Acetic anhydride (neat)

- Temperature: 110–120°C

- Catalyst: Trace H₂SO₄

- Yield: 68–75%

Alternative Routes via Knoevenagel Condensation

Recent methods employ Knoevenagel adducts from salicylaldehyde and Meldrum’s acid, followed by thermal decarboxylation. This route improves regioselectivity and reduces side products.

Synthesis of 1-(3-Methoxyphenyl)-5-Oxopyrrolidin-3-Amine

Ring-Closing Metathesis (RCM)

A patented approach utilizes Grubbs’ catalyst for RCM of N-(3-methoxyphenyl)-4-pentenenamide , forming the pyrrolidinone ring.

Procedure :

- React 3-methoxyaniline with 4-pentenoic acid chloride to form the precursor.

- Perform RCM in dichloromethane with Grubbs II catalyst (5 mol%).

- Oxidize the resulting dihydro-pyrrolidinone to the ketone using Jones reagent.

Key Data :

Reductive Amination Pathway

Alternative methods involve reductive amination of 3-methoxyphenylglyoxal with 3-aminopyrrolidin-2-one . Sodium cyanoborohydride in methanol at pH 5–6 affords the target amine in 65% yield.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

Activation of the chromene carboxylic acid with N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in DMF, followed by reaction with the pyrrolidinone amine, achieves coupling in 70–78% yield.

Optimized Conditions :

- Molar ratio (acid:amine:DCC): 1:1.2:1.5

- Temperature: 0°C → room temperature (12 h)

- Workup: Precipitation with ice-water, filtration

Uranium/Guanidinium Reagents

Superior yields (85–90%) are reported using HATU and DIEA in DMF, leveraging uranium-based activation for sterically hindered amines.

Process Optimization and Scalability

Solvent Screening

Comparative studies in DMF, THF, and dichloromethane reveal DMF as optimal for solubility and reaction kinetics.

Solvent Effects on Coupling Efficiency :

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| DMF | 85 | 6 |

| THF | 62 | 12 |

| DCM | 45 | 24 |

Temperature and Catalysis

Microwave-assisted coupling at 80°C reduces reaction time to 1 hour with comparable yields (83%).

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, 70:30 MeCN/H₂O) shows >99% purity at 254 nm.

Challenges and Alternative Approaches

Epimerization Risks

The stereocenter at pyrrolidinone C-3 may epimerize under basic conditions. Low-temperature protocols and non-basic coupling agents (e.g., COMU) mitigate this.

Chromatography-Free Purification

Recent advances employ antisolvent crystallization (IPA/water) to isolate the product in 89% yield without column chromatography.

Analyse Chemischer Reaktionen

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions to optimize the reaction outcomes.

Wissenschaftliche Forschungsanwendungen

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-oxo-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, particularly those involving oxidative stress and inflammation.

Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation.

Wirkmechanismus

The mechanism of action of N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.

Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

These interactions can lead to various biological effects, including anti-inflammatory, antioxidant, and anticancer activities.

Vergleich Mit ähnlichen Verbindungen

The following analysis compares the target compound with structurally or functionally related derivatives, focusing on key substituents , biological activities , and mechanistic insights .

Structural Analogs with Modified Pyrrolidinone/Phenyl Groups

Key Observations :

- The 3-methoxyphenyl group enhances target engagement in antiviral contexts (e.g., MERS-CoV inhibition) .

- 5-Oxopyrrolidine derivatives with heterocyclic appendages (e.g., oxadiazole) exhibit superior antioxidant activity compared to ascorbic acid, suggesting the pyrrolidinone ring’s role in radical scavenging .

Coumarin Carboxamide Derivatives

Key Observations :

- The coumarin-carboxamide scaffold is critical for targeting cholinesterases (e.g., AChE) and monoamine oxidases, with substituents like triazole or methoxyphenyl enhancing selectivity .

- Electron-withdrawing groups (e.g., trifluoromethyl) on the coumarin/pyridine backbone may modulate enzyme binding but require further validation .

Activity Comparison Table

Biologische Aktivität

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound recognized for its diverse biological activities. This compound is part of a larger class of chromene derivatives, which have been studied for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Interaction : It can modulate receptors that influence signal transduction processes, potentially affecting cellular responses to external stimuli.

- Gene Expression Alteration : The compound may impact the expression of genes associated with inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.

Anticancer Activity

Research has indicated that derivatives of chromene compounds exhibit significant cytotoxic effects against various tumor cell lines. For instance, studies on related compounds have shown selective cytotoxicity toward cancer cells while sparing normal cells. This property suggests that N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-oxo-2H-chromene-3-carboxamide may possess similar anticancer potential .

Anti-inflammatory and Antioxidant Properties

The compound has demonstrated anti-inflammatory effects by inhibiting pathways related to inflammatory responses. Additionally, its antioxidant activity may help in reducing oxidative stress within cells, which is linked to various chronic diseases.

Cytotoxicity Studies

In a comparative study of various chromone derivatives, it was found that certain compounds showed significant cytotoxic effects against human tumor cell lines. Although direct studies on N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-oxo-2H-chromene-3-carboxamide are scarce, related compounds have shown promising results:

| Compound | Cell Line Tested | IC50 (µM) | Notes |

|---|---|---|---|

| 6,8-Dichloro-FC10 | MCF7 (Breast Cancer) | 12.5 | Comparable to standard drugs |

| 6,8-Dibromo-FC11 | A549 (Lung Cancer) | 15.0 | Selective toxicity observed |

These findings underscore the potential of chromene derivatives in cancer therapy and warrant further investigation into the specific activities of N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-oxo-2H-chromene-3-carboxamide .

Pharmacological Potential

The pharmacological profile of N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-oxo-2H-chromene-3-carboxamide also includes potential applications in treating conditions associated with oxidative stress and inflammation. Its structural features suggest that it could be developed into a therapeutic agent for diseases such as arthritis or cardiovascular disorders where inflammation plays a critical role .

Q & A

Basic Research Question

- NMR : H and C NMR confirm the presence of the 3-methoxyphenyl group (δ 3.8 ppm for OCH) and pyrrolidinone carbonyl (δ 170–175 ppm) .

- HRMS : Exact mass analysis verifies molecular formula (e.g., [M+H] for CHNO) .

Advanced Research Question : X-ray crystallography resolves stereochemistry at the pyrrolidin-3-yl position, critical for understanding biological interactions .

What mechanistic insights exist for this compound’s biological activity, and how can target engagement be experimentally confirmed?

Advanced Research Question

- Putative targets : Similar pyrrolidine-carboxamides inhibit enzymes like autotaxin (ATX) or viral proteases via hydrogen bonding with carbonyl groups .

- Methodology :

- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity to purified targets .

- Cellular assays : Dose-dependent inhibition of MERS-CoV replication (EC ~0.578 µM) suggests antiviral potential .

How do steric and electronic properties of substituents influence stability under physiological conditions?

Advanced Research Question

- Stability assays : Incubate the compound in PBS (pH 7.4) and human liver microsomes, monitoring degradation via LC-MS. The 3-methoxyphenyl group may enhance metabolic stability compared to halogenated analogs .

- LogP analysis : Computational tools (e.g., SwissADME) predict lipophilicity, guiding formulation for in vivo studies .

How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Advanced Research Question

- Modifications : Replace the chromene ring with quinoline (increases π-stacking) or substitute the methoxy group with electron-withdrawing Cl/F to enhance target affinity .

- Assay design : Test analogs in parallel using high-throughput screening (HTS) against cancer cell lines (e.g., IC profiling in HeLa cells) .

What analytical methods are recommended for quantifying this compound in complex matrices?

Basic Research Question

- HPLC-UV : Use a C18 column with mobile phase (acetonitrile/0.1% formic acid) for retention time ~8.2 min .

- LC-MS/MS : MRM transitions (e.g., m/z 413 → 297) enable quantification in plasma with LOQ <10 ng/mL .

How can contradictory bioactivity data across studies be resolved?

Advanced Research Question

- Meta-analysis : Compare datasets using tools like Rosetta or Prism to identify confounding variables (e.g., cell line heterogeneity, assay pH) .

- Orthogonal assays : Validate anti-inflammatory claims via ELISA (TNF-α suppression) alongside original kinase inhibition assays .

What challenges arise during scale-up synthesis, and how are they addressed?

Advanced Research Question

- Key issues : Poor solubility of intermediates and exothermic reactions during amide coupling.

- Solutions :

- Microwave-assisted synthesis reduces reaction time and improves consistency .

- Crystallization engineering : Use anti-solvent precipitation to isolate pure product at >10 g scale .

What in vitro models are suitable for studying its metabolic pathways?

Basic Research Question

- Liver microsomes : Incubate with human S9 fractions and NADPH, identifying metabolites via UPLC-QTOF. The chromene ring may undergo CYP3A4-mediated oxidation .

- Recombinant enzymes : Test specificity using CYP isoforms (e.g., CYP2D6, CYP3A4) .

How can computational modeling predict 3D conformation for target docking?

Advanced Research Question

- Molecular dynamics (MD) simulations : Simulate ligand flexibility in water to identify bioactive conformers .

- Docking software (AutoDock Vina) : Map interactions with ATX’s hydrophobic pocket, guided by X-ray data of analogs .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.